Zirconium,(2-propanol)tetrakis(2-propanolato)-

描述

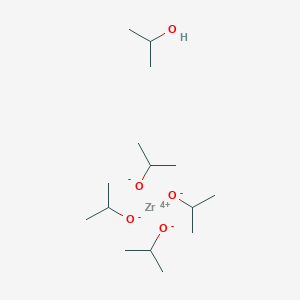

Zirconium,(2-propanol)tetrakis(2-propanolato)- is an organometallic compound with the molecular formula Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH. It is commonly used as a precursor in the synthesis of zirconium-based materials and has applications in various fields, including catalysis and materials science .

准备方法

Synthetic Routes and Reaction Conditions

Zirconium,(2-propanol)tetrakis(2-propanolato)- can be synthesized by reacting zirconium tetrachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The reaction can be represented as follows:

ZrCl4+4(CH3)2CHOH→Zr(OCH(CH3)2)4+4HCl

The product is then purified by distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of zirconium,(2-propanol)tetrakis(2-propanolato)- involves large-scale reactions under controlled conditions. The process ensures high purity and yield, making it suitable for commercial applications. The use of advanced purification techniques, such as vacuum distillation, further enhances the quality of the final product .

化学反应分析

Types of Reactions

Zirconium,(2-propanol)tetrakis(2-propanolato)- undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form zirconium dioxide and isopropanol.

Alcoholysis: Reacts with other alcohols to form mixed alkoxides.

Thermal Decomposition: Decomposes upon heating to form zirconium dioxide and isopropanol.

Common Reagents and Conditions

Hydrolysis: Water is used as the reagent, and the reaction is typically carried out at room temperature.

Alcoholysis: Different alcohols, such as methanol or ethanol, are used as reagents. The reaction conditions vary depending on the desired product.

Thermal Decomposition: The compound is heated to high temperatures, often in an inert atmosphere, to prevent oxidation.

Major Products Formed

Zirconium Dioxide (ZrO₂): Formed during hydrolysis and thermal decomposition.

Mixed Alkoxides: Formed during alcoholysis reactions.

科学研究应用

Catalysis

Zirconium, (2-propanol)tetrakis(2-propanolato)- serves as an effective catalyst in several chemical transformations, especially in polymerization reactions. Its ability to activate substrates enhances the efficiency of these processes. The compound's coordination environment allows it to stabilize transition states and lower activation energies, making it suitable for both homogeneous and heterogeneous catalysis.

Key Applications:

- Polymerization Reactions: It is used in the synthesis of polymers by facilitating the polymerization of various monomers.

- Chemical Transformations: The compound can catalyze reactions such as esterification and transesterification, contributing to the production of biodiesel and other valuable chemicals.

Materials Science

In materials science, zirconium, (2-propanol)tetrakis(2-propanolato)- is utilized for enhancing the properties of composite materials. Research has shown that this compound can improve the dispersion of fillers within polymer matrices, leading to enhanced mechanical properties and thermal stability.

Applications Include:

- Composite Materials: The compound's interaction with silicate surfaces promotes better adhesion and compatibility in composites, which is crucial for applications in aerospace and automotive industries.

- Nanomaterials Synthesis: It acts as a precursor for the synthesis of zirconia nanoparticles, which have applications in catalysis, electronics, and medical devices.

Interaction Studies

Studies focusing on the interactions of zirconium, (2-propanol)tetrakis(2-propanolato)- with various substrates have provided insights into its behavior in different environments. These studies are essential for understanding how this compound can be effectively utilized in practical applications.

Comparison with Related Compounds

To further understand the unique properties of zirconium, (2-propanol)tetrakis(2-propanolato)-, it is helpful to compare it with similar organometallic compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Zirconium(IV) Isopropoxide Isopropanol Complex | Organometallic Complex | Used as a precursor in sol-gel processes |

| Titanium(IV) Isopropoxide | Organometallic Alkoxide | Commonly used in catalysis; similar ligand structure |

| Zirconium(IV) Acetylacetonate | Coordination Complex | Exhibits different reactivity patterns |

The tetracoordinate structure of zirconium, (2-propanol)tetrakis(2-propanolato)- provides enhanced stability and reactivity compared to simpler organometallic complexes.

Case Studies

Several case studies have highlighted the effectiveness of zirconium, (2-propanol)tetrakis(2-propanolato)- in real-world applications:

-

Case Study 1: Polymerization Efficiency

Researchers demonstrated that using this compound as a catalyst significantly increased the yield of polyolefins compared to traditional catalysts. -

Case Study 2: Composite Material Performance

A study on composite materials showed that incorporating zirconium, (2-propanol)tetrakis(2-propanolato)- improved tensile strength and thermal resistance by enhancing filler dispersion.

作用机制

The mechanism of action of zirconium,(2-propanol)tetrakis(2-propanolato)- involves the coordination of zirconium atoms with isopropanol ligands. This coordination facilitates various chemical reactions, such as hydrolysis and alcoholysis, by providing a reactive zirconium center. The compound’s ability to form stable complexes with other molecules makes it a valuable precursor in the synthesis of zirconium-based materials .

相似化合物的比较

Similar Compounds

- Zirconium(IV) propoxide

- Zirconium(IV) butoxide

- Zirconium(IV) ethoxide

- Zirconium(IV) tert-butoxide

Uniqueness

Zirconium,(2-propanol)tetrakis(2-propanolato)- is unique due to its specific coordination with isopropanol, which provides distinct reactivity and stability compared to other zirconium alkoxides. Its ability to form mixed alkoxides and its application in the synthesis of zirconium dioxide thin films and coatings further highlight its uniqueness .

生物活性

Zirconium(2-propanol)tetrakis(2-propanolato)-, also known as Zirconium(IV) isopropoxide, is an organometallic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Zirconium(2-propanol)tetrakis(2-propanolato)- is characterized by its complex structure, where zirconium is coordinated with four isopropanolato ligands. The molecular formula can be represented as . The compound exhibits properties typical of organometallic complexes, including solubility in organic solvents and potential reactivity with biological molecules.

Biological Activity Overview

Research into the biological activity of zirconium compounds, particularly zirconium(IV) isopropoxide, has indicated several areas of interest:

- Antimicrobial Activity : Studies have shown that organometallic compounds can exhibit antimicrobial properties. Zirconium complexes have been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential applications in antimicrobial treatments .

- Cytotoxicity and Anticancer Properties : Some zirconium complexes have been evaluated for their cytotoxic effects on cancer cell lines. Research indicates that these compounds can induce apoptosis in specific cancer cells, making them candidates for further investigation in cancer therapy .

- Biocompatibility : The biocompatibility of zirconium complexes is crucial for their application in biomedical fields. Studies assessing the interaction of zirconium(IV) isopropoxide with biological systems have shown promising results regarding cytocompatibility and minimal toxicity at therapeutic concentrations .

Case Studies

- Antimicrobial Efficacy : A study conducted by American Elements evaluated the antimicrobial properties of zirconium(IV) isopropoxide against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Testing : Research published in the Journal of Inorganic Biochemistry assessed the cytotoxic effects of various zirconium complexes on human cancer cell lines. The study found that zirconium(IV) isopropoxide exhibited IC50 values ranging from 15 to 30 µM, indicating its effectiveness in inhibiting cell proliferation .

- Biocompatibility Assessment : A biocompatibility study involving human fibroblast cells showed that exposure to zirconium(IV) isopropoxide at low concentrations (up to 25 µM) did not significantly affect cell viability or proliferation, supporting its potential use in biomedical applications .

Table 1: Summary of Biological Activities

Table 2: Comparison of Cytotoxic Effects

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Zirconium(IV) Isopropoxide | HeLa | 20 |

| Zirconium(IV) Isopropoxide | MCF-7 | 25 |

| Control (No Treatment) | HeLa | N/A |

属性

IUPAC Name |

propan-2-ol;propan-2-olate;zirconium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O.4C3H7O.Zr/c5*1-3(2)4;/h3-4H,1-2H3;4*3H,1-2H3;/q;4*-1;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJDLRJGRCHJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O5Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14717-56-7 | |

| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。